(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClFNO2/c1-15-13-17(7-10-20(15)24)27-12-11-23(28)16-5-8-18(9-6-16)29-14-19-21(25)3-2-4-22(19)26/h2-13,27H,14H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGCRIYUOHBWEI-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:
Amination: Introduction of the amino group to the aromatic ring.
Halogenation: Incorporation of bromine, chlorine, and fluorine atoms.
Methoxylation: Addition of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen or addition of hydrogen.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds similar to (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one exhibit significant anticancer properties. The presence of the bromo and chloro substituents may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation .
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activities against various pathogens, making them potential candidates for developing new antibiotics or antifungal agents .
- Inhibitors of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes associated with disease processes, such as proteases or kinases, which are critical in cancer and inflammatory diseases .
Agrochemical Applications
- Pesticide Development : The structural characteristics of this compound suggest its potential use as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop effective formulations for pest control in agriculture .
- Plant Growth Regulators : There is emerging interest in utilizing compounds like this one as plant growth regulators. Their action mechanisms could involve modulation of plant hormonal pathways, enhancing growth or resistance to environmental stresses .
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of similar compounds through in vitro assays against different cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting potential therapeutic applications in oncology .
Case Study 2: Pesticidal Efficacy
In agricultural research, a series of experiments were conducted to assess the efficacy of related compounds as pesticides against common agricultural pests. Results demonstrated significant mortality rates among target insects when exposed to formulations containing derivatives similar to this compound .
Mechanism of Action
The mechanism by which (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related chalcones based on substitution patterns, spectroscopic data, and functional properties.
Table 1: Structural Comparison
Key Findings:
In contrast, methoxy-substituted chalcones (e.g., ) maintain planarity due to smaller substituents, facilitating π-π stacking (centroid distance: ~3.53 Å).
Spectroscopic Trends :
- NMR : The target compound’s ¹H-NMR would show deshielded aromatic protons (δ 7.2–8.0 ppm) due to electron-withdrawing halogens, similar to analogs in .
- IR : A strong carbonyl stretch (~1650–1680 cm⁻¹) is consistent across chalcones .
Biological Activity: Halogenated chalcones (e.g., ) exhibit enhanced antimicrobial activity compared to non-halogenated derivatives. The target compound’s bromine and chlorine atoms may synergistically improve bioactivity. The trifluoromethoxy group in increases metabolic resistance but reduces solubility, whereas the target compound’s methyl group balances lipophilicity and solubility.
Crystallographic Insights: Chalcones with bulky substituents (e.g., trifluoromethoxy in ) form fewer hydrogen bonds, relying on van der Waals forces for packing. The target compound’s amino group may enable N–H⋯O/F interactions, as seen in .
Biological Activity
The compound (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a complex organic molecule with significant potential in medicinal chemistry. It features multiple functional groups, including bromine, chlorine, and methoxy, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, as well as its mechanism of action and structure-activity relationship (SAR).
- Molecular Formula : C23H18BrClFNO2
- Molecular Weight : 474.75 g/mol
- CAS Number : 478039-68-8
- Predicted Boiling Point : 564.1 ± 50.0 °C
- Density : 1.446 ± 0.06 g/cm³
Antibacterial Activity
Research indicates that the compound demonstrates notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong activity against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These findings are consistent with studies that highlight the importance of halogen substitutions in enhancing antibacterial efficacy .
Antifungal Activity
The compound also exhibits antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity range from moderate to high, indicating its potential as an antifungal agent.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results suggest that the presence of specific substituents may enhance the antifungal properties of the compound .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines. The interactions with specific receptors or enzymes involved in cell signaling pathways are areas of ongoing research.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Binding : It could interact with cellular receptors, modulating signal transduction pathways.
- DNA Intercalation : Potential binding to DNA or RNA may affect gene expression, leading to altered cellular behavior.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the molecular structure significantly influence biological activity:
- Bromine Substitution : Enhances antibacterial activity.
- Chloro and Fluoro Groups : Affect lipophilicity and cellular uptake.
- Methoxy Group : May contribute to increased solubility and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing a comparative basis for understanding the efficacy of this compound:
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones.
- Procedure : React substituted acetophenones (e.g., 4-[(2-chloro-6-fluorophenyl)methoxy]acetophenone) with an aldehyde (e.g., 4-bromo-3-methylbenzaldehyde) in alkaline ethanol (KOH/NaOH) under controlled temperatures (0–50°C) .
- Optimization :
- Catalyst : Use 10–20% KOH for faster enolate formation.
- Solvent : Ethanol/water mixtures improve solubility and reaction rate.
- Temperature : Gradual heating (e.g., 50°C for 2–3 hours) minimizes side reactions like retro-aldol condensation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields >70% pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
Q. How can XRD crystallography confirm the molecular conformation and packing of this compound?
Methodological Answer:
-
Data Collection : Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100–296 K.
-
Key Parameters :
Parameter Typical Values (from analogous compounds) Space group P21/n (monoclinic) Unit cell (Å) a = 9.690, b = 20.335, c = 12.956 β angle (°) ~110.6 Z 4 -
Analysis :
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical electronic spectra (e.g., redshift in λmax) be resolved computationally?
Methodological Answer:
Q. What mechanistic insights can HOMO-LUMO analysis provide for modifying this compound’s bioactivity?
Methodological Answer:
- HOMO Distribution : Localized on the enone system and aromatic rings, indicating nucleophilic sites.
- LUMO Distribution : Delocalized across halogenated phenyl groups, suggesting electrophilic reactivity.
- Design Strategies :
Q. How should researchers design antimicrobial assays to evaluate this compound against multidrug-resistant strains?
Methodological Answer:
- Strain Selection : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Protocol :
- MIC Determination : Broth microdilution (CLSI guidelines) with 96-well plates.
- Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
- Data Interpretation : Synergistic effects (FIC index) with existing antibiotics can highlight therapeutic potential .
Q. How can crystallographic and spectroscopic data resolve contradictions in stereochemical assignments?
Methodological Answer:
- NMR Coupling Constants : Trans-enone protons show J = 15–16 Hz; cis-isomers exhibit J < 12 Hz.
- XRD Validation : Direct measurement of dihedral angles (e.g., C1-C2-C3-C4 ~180° for E-configuration).
- Computational Validation : Overlay DFT-optimized structures with XRD coordinates (RMSD < 0.5 Å confirms accuracy) .
Q. What advanced computational methods can predict binding modes of this compound with microbial enzymes?
Methodological Answer:
- Docking Workflow :
- Target Selection : DNA gyrase (PDB: 1KZN) or lanosterol demethylase (PDB: 5TZ1).
- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.
- Scoring : Use AutoDock Vina or Glide (Schrödinger) with MM-GBSA refinement.
- Validation : Compare docking poses with mutagenesis data or co-crystal structures of analogous inhibitors .
Data Contradiction Analysis Example
Issue : Experimental λmax = 308 nm vs. theoretical TD-DFT λmax = 325 nm.
Resolution :
Solvent Correction : Apply PCM for ethanol (shifts λmax by ~10 nm).
Vibrational Coupling : Include Franck-Condon progression in spectral simulations.
Basis Set : Switch to aug-cc-pVDZ for better excited-state accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
